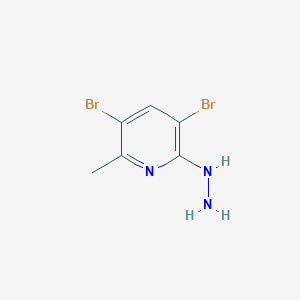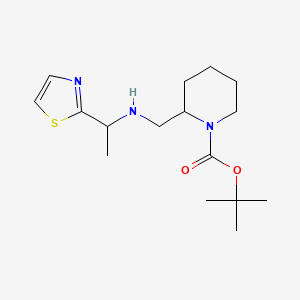![molecular formula C7H14ClNO2S B2800073 Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride CAS No. 2137857-68-0](/img/structure/B2800073.png)
Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom . The specific structure “Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride” suggests that it is a derivative of pyrrole, with additional functional groups and a chloride ion attached.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be quite complex, depending on the nature and position of the substituents. The InChI code provided in the description can be used to generate a 3D structure of the molecule .Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a wide range of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “this compound” undergoes would depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of pyrrole derivatives include their aromaticity, reactivity, and polarity . For specific properties such as melting point, boiling point, and solubility, experimental data would be needed .Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
Hybrid catalysts have been emphasized for their role in synthesizing pyrano[2,3-d]pyrimidine scaffolds, demonstrating the importance of pyrrole derivatives in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covers synthetic pathways for developing substituted derivatives via one-pot multicomponent reactions, employing various catalysts like organocatalysts, metal catalysts, and green solvents, highlighting the versatility of pyrrole scaffolds in drug synthesis and development (Parmar, Vala, & Patel, 2023).
Supramolecular Chemistry
Pyrrole derivatives, particularly calixpyrroles, have been applied in constructing supramolecular capsules. These structures are important for their ability to encapsulate molecules, showing potential in drug delivery systems and the development of novel materials. The ease of synthesizing calix[4]pyrroles and their structural analogy to calix[4]arenes make them a subject of interest in supramolecular chemistry, offering insights into the molecular engineering of pyrrole-based frameworks for various applications (Ballester, 2011).
Bioactive Pyrrole-based Compounds
Research on pyrrole-based compounds has revealed their significance across multiple therapeutic areas, highlighting the pyrrole ring as a crucial heterocycle in drug discovery programs. The review focused on pyrrole derivatives with anticancer, antimicrobial, and antiviral activities for which a specific target was identified, underscoring the utility of the pyrrole nucleus in the design and development of new drugs (Li Petri et al., 2020).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Pyrrole derivatives can be hazardous if ingested, inhaled, or come into contact with the skin . They may also pose environmental hazards. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Zukünftige Richtungen
The study of pyrrole derivatives is a vibrant field in organic chemistry, with potential applications in pharmaceuticals, agrochemicals, and materials science. Future research may focus on the synthesis of new pyrrole derivatives, understanding their reactivity and properties, and exploring their potential applications .
Eigenschaften
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-2-6-4-8-5-7(6)11;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNLTFVEUTZHEW-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2S(=O)(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2S(=O)(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B2799990.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2799991.png)

![N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2799994.png)
![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)








![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2800013.png)
